4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide
Overview
Description
4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide is a complex organic compound characterized by its unique molecular structure. This compound contains a benzamide core substituted with a tert-butyl group and a dioxothiolan ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methylamine to yield 4-tert-butyl-N-methylbenzamide.
Introduction of the Dioxothiolan Ring: The next step involves the introduction of the dioxothiolan ring. This can be achieved by reacting the benzamide intermediate with a suitable thiolane derivative under oxidative conditions to form the 1,1-dioxothiolan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The dioxothiolan ring can be further oxidized to introduce additional oxygen functionalities.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the dioxothiolan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide involves its interaction with specific molecular targets. The dioxothiolan ring can interact with thiol groups in proteins, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes that contain active site cysteine residues. Additionally, the benzamide core can interact with hydrophobic pockets in proteins, further modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(4-chloro-1,1-dioxothiolan-3-yl)benzenesulfonamide
- 4-tert-butyl-N-(1,1-dioxo-3-thiolanyl)benzenesulfonamide
- N-butyl-4-tert-butyl-N-[(3S)-1,1-dioxothiolan-3-yl]benzamide
Uniqueness
4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide is unique due to the specific combination of functional groups it possesses. The presence of both the tert-butyl group and the dioxothiolan ring imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Its ability to interact with thiol groups and hydrophobic pockets in proteins sets it apart from other similar compounds.
Properties
IUPAC Name |
4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-16(2,3)13-7-5-12(6-8-13)15(18)17(4)14-9-10-21(19,20)11-14/h5-8,14H,9-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVHHYYYYYHKCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2CCS(=O)(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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